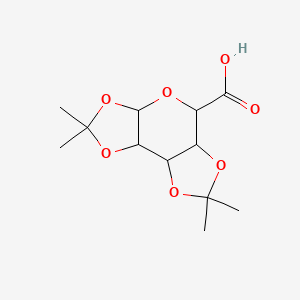

Galactopyranuronic acid, 1,2:3,4-di-O-isopropylidene-, alpha-D-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Galactopyranuronic acid, 1,2:3,4-di-O-isopropylidene-, alpha-D-” is a partially protected monosaccharide building block with isopropylidene groups on the 1,2 and 3,4 hydroxyls . It is also known as diacetone-D-galactose and galactose diacetonide .

Molecular Structure Analysis

The molecular formula of this compound is C12H18O7. It has a molecular weight of 274.269. The structure of this compound includes isopropylidene groups on the 1,2 and 3,4 hydroxyls .Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3 . It has a boiling point of 495.2±45.0 °C at 760 mmHg . The vapour pressure is 0.0±2.9 mmHg at 25°C . The enthalpy of vaporization is 87.9±6.0 kJ/mol . The flash point is 211.1±22.2 °C . The index of refraction is 1.685 . The molar refractivity is 37.1±0.3 cm3 . It has 7 H bond acceptors and 5 H bond donors .Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Derivatives

Galactopyranuronic acid, specifically in its α-D form, undergoes various chemical transformations to produce compounds with distinct properties and potential applications. For instance, it can be converted into 1,2,3-tri-O-acetyl-4-deoxy-β-L-threo-4-hexenopyranuronic acid and 3-acetoxy-6-(diacetoxymethyl)-2H-pyran-2-one via treatment with acetic anhydride-based systems (Tajima, 1985). Moreover, the synthesis of higher-carbon sugars from α-D-galactopyranuronic acid has been explored, demonstrating the utility of sugar-derived Wittig reagents in the formation of complex sugar structures, which are critical in the development of novel synthetic pathways for carbohydrates (Jarosz, Mootoo, & Fraser-Reid, 1986).

Polymer and Material Science

In the realm of polymer and material science, the derivatization of galactopyranuronic acid has led to the creation of water-soluble, reducing polymers with unique properties not found in natural polysaccharides. This is exemplified by the synthesis and polymerization of 6-methacryloyl and 6-acryloyl esters of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, resulting in high molecular weight polymers with potential applications in various industrial sectors (Bird et al., 1966).

Biological Interactions and Complexation

The complexation of galactopyranuronic acids with metal ions like molybdenum(VI) and tungsten(VI) has been studied, highlighting the role of these acids in forming complexes with potential relevance in bioinorganic chemistry and the environmental mobility of these metals. Such studies provide insight into the structural preferences and complexation behavior of uronic acids in aqueous solutions, which are crucial for understanding their biological functions and environmental impact (Luisa et al., 1996).

Structural Analysis and Exopolysaccharides

Research has also focused on the structural determination of exopolysaccharides involving galactopyranuronic acid, such as those from alkaliphilic bacteria closely related to Bacillus spp. These studies are significant for biotechnology and microbiology, as they provide detailed insights into the composition and structure of bacterial exopolysaccharides, which have applications ranging from biofilm formation to the production of biocompatible materials (Corsaro et al., 1999).

Eigenschaften

IUPAC Name |

4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-11(2)16-5-6(17-11)8-10(15-7(5)9(13)14)19-12(3,4)18-8/h5-8,10H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDAMQVWECBJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,3R)-3-Methoxycarbonyl-2,2-dimethylcyclopropyl]acetic acid](/img/structure/B2748121.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2748123.png)

![N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2748127.png)

![6-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2748129.png)

![1-(3-methoxyphenyl)-5-methyl-4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2748133.png)

![N-(2-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748134.png)

![2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran](/img/structure/B2748143.png)